molecular formula C15H11FO4 B6404950 4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261970-89-1

4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6404950
CAS RN: 1261970-89-1
M. Wt: 274.24 g/mol
InChI Key: ZZGYRUGFWRMFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95% (4-FMB) is an organic compound with a molecular formula of C12H9FO3 and a molecular weight of 216.17 g/mol. It is a white, crystalline solid with a melting point of 133-135°C. 4-FMB has a variety of uses in scientific research, including synthesis, biochemical studies, and pharmacological research.

Scientific Research Applications

4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95% has a variety of uses in scientific research, including synthesis, biochemical studies, and pharmacological research. It is a useful building block in the synthesis of many compounds, including pharmaceuticals and agrochemicals. It is also used in biochemical studies to investigate the structure and function of enzymes and other proteins. In pharmacological research, 4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95% is used to study the effects of drugs on the body, as well as to develop new drugs.

Mechanism of Action

4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95% is a versatile compound that can interact with a variety of biological molecules. It can act as an inhibitor of enzymes, such as cytochrome P450, and can also act as a substrate for various enzymes. It can also interact with receptors, such as the serotonin receptor, and can act as an agonist or antagonist depending on the concentration.
Biochemical and Physiological Effects
4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It can inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of many drugs. It can also act as a substrate for various enzymes, such as those involved in the synthesis of neurotransmitters. It can also interact with receptors, such as the serotonin receptor, and can act as an agonist or antagonist depending on the concentration.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments is its versatility. It can be used in a variety of biochemical and pharmacological studies, and it is relatively inexpensive and easy to obtain. The main limitation of using 4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95% is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research involving 4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95%. One potential area of research is the development of new drugs that utilize 4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95% as a substrate or inhibitor. Another potential area of research is the development of more efficient synthesis methods for 4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95%, as well as for other compounds related to 4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95%. Additionally, further research could be done to investigate the effects of 4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95% on other biological systems, such as cells and tissues. Finally, more research could be done to explore the potential therapeutic applications of 4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95%, such as in the treatment of diseases.

Synthesis Methods

4-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized from 4-fluorobenzaldehyde and 3-methoxycarbonylphenylacetic acid using a Friedel-Crafts acylation reaction. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and the product is typically purified by recrystallization.

properties

IUPAC Name

4-fluoro-2-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-3-9(7-10)13-8-11(16)5-6-12(13)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGYRUGFWRMFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690674
Record name 5-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-89-1
Record name 5-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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